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Core Architecture and Programming of TENS

TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pretenellin A,
which is later processed into the final metabolite, tenellin [1] [2]. It functions iteratively, meaning a single

set of catalytic domains is used for multiple rounds of chain extension and modification [1].

A key feature of TENS is its hybrid PKS-NRPS structure. The hr-PKS portion assembles a doubly
methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to
form a tetramic acid intermediate, culminating in pretenellin A [1] [2]. The programming—controlling chain

length, [3-processing, and methylation—is intrinsic to the PKS module [1].

The table below summarizes the core domains and their functions:

Domain Abbreviation Function in TENS Key Characteristics in TENS
Ketoacyl synthase  KS Catalyzes chain Cannot extend -ketones; requires KR
extension activity for further cycles [1]
Acyl transferase AT Transfers malonyl- -
CoAto ACP
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Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical
role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading

[1].

Engineering Chain-Length Selectivity

The chain length of the polyketide product is not determined by a simple counting mechanism but by a

kinetic competition between domains [1]. The KS domain cannot extend a (-keto group. Therefore, if the
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KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the

NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].

Recent research has pinpointed the KR domain's substrate-binding helix as the primary determinant for

this chain-length control [1]. The table below summarizes key engineering experiments that successfully

reprogrammed TENS:
. Origin of . . Resulting
Experimental Key Amino Acid ) .
Donor Polyketide Chain  Key Outcome
Approach Changes (TENS)
Sequence Length

KR Domain Swap
[1]

69-Residue
Fragment Swap

[1]

12-Residue Helix
Swap [1]
Rational

Engineering [1]

Alanine Scan [1]

DMBS (related
hr-PKS)

DMBS / MILS

MILS (related
hr-PKS)

Entire KR domain

69-amino acid
region

12-amino acid
substrate-binding
helix

Four simultaneous
mutations

Individual point
mutations

Hexaketide

Hexaketide /
Heptaketide

Heptaketide

Hexaketide (minor
amounts)

Varied

First evidence KR
domain controls
chain length

Localized control to
a smaller region

Identified a minimal,
critical helix

Confirmed role of
specific residues

Pinpointed crucial
amino acid
positions
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The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a
given intermediate dictates whether the chain will be extended or off-loaded [1].

Experimental Protocol: Reprogramming TENS via KR
Helix Engineering

Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through

rational engineering of its KR domain [1].

1. In Silico Analysis and Design

e Structure Prediction: Generate a 3D model of the TENS KR domain using AlphaFold2. Validate the
model by aligning it with a known fungal hr-PKS KR structure (e.g., LovB from PDB 7CPX); a root-
mean-square deviation (RMSD) of around 0.90 A indicates a good model [1].

¢ Identify Target Helix: Within the predicted structure, locate the substrate-binding helix adjacent to
the active site. This is typically a 12-residue region [1].

e Sequence Alignment: Perform a multiple sequence alignment of the target helix sequence from
TENS with homologous sequences from hr-PKS that produce different chain lengths (e.g., DMBS for
hexaketides, MILS for heptaketides) [1].

¢ Designh Mutations: Based on the alignment, design a minimal set of point mutations (typically 3-4
simultaneous changes) to introduce into the TENS KR helix. Alternatively, design chimeric genes

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://www.smolecule.com/products/s544907?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://www.smolecule.com/products/s544907?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

where the entire 12-residue helix in TENS is swapped with the corresponding helix from DMBS or
MILS [1].

2. Molecular Biology and Heterologous Expression

e Strain Construction:
o Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the
tenS gene on an appropriate expression plasmid.
o Co-transform the engineered tenS plasmid with a plasmid containing the tenC gene (the
trans-acting enoyl reductase) into the heterologous host Aspergillus oryzae NSARL1 [1] [2].
o Include control strains expressing wild-type tenS + tenC.
¢ Cultivation and Metabolite Extraction:
o Grow transformed A. oryzae strains in a suitable liquid medium (e.g., TPM) known to support
tenellin production [2].
o After incubation, separate the mycelia from the culture broth by filtration.
o Extract the metabolites from the broth using an organic solvent like ethyl acetate. Evaporate the
solvent to obtain a crude extract [2].

3. Analytical Methods and Metabolite Detection

e LC-MS Analysis:
o Re-dissolve the crude extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-
MS).
o Monitor for compounds with a characteristic 2-pyridone UV absorption maximum at ~340 nm
[2].
o Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of new
metabolites.
e Structural Elucidation:
o For major new products, use preparative mass-directed HPLC to purify sufficient quantities
(e.g., several milligrams) [2].
o Elucidate the complete structure using NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC,
HMBC). The increased chain length will be evident from the NMR data and molecular formula

[2].

Research Context and Significance

The ability to reprogram TENS and related PKSs has significant implications:

e Combinatorial Biosynthesis: Domain-swapping and rational engineering of TENS have successfully
produced new-to-nature metabolites in high yields, revealing the potential for generating libraries of
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structurally diverse compounds for drug discovery [3].

¢ Resurrecting Extinct Metabolites: By understanding the programming rules, researchers can
reactivate silent gene clusters or reprogram existing ones to produce predicted natural products that
may no longer be expressed by the native organism [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://www.smolecule.com/products/s544907?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pubs.rsc.org/en/content/articlehtml/2011/sc/c1sc00023c
https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544907?utm_src=pdf-bulk
https://www.smolecule.com/products/s544907?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s544907?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

